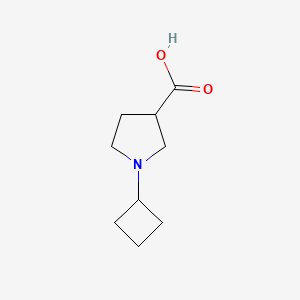

1-Cyclobutylpyrrolidine-3-carboxylic acid

Description

1-Cyclobutylpyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a cyclobutyl substituent at the 1-position and a carboxylic acid group at the 3-position. Pyrrolidine-based compounds are widely studied for their conformational rigidity and versatility in medicinal chemistry, often serving as scaffolds for drug design.

Properties

IUPAC Name |

1-cyclobutylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9(12)7-4-5-10(6-7)8-2-1-3-8/h7-8H,1-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVNRPYLACNCCAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination and Alkylation Routes

One common synthetic strategy involves reductive amination of cyclic amines with cyclobutyl-containing aldehydes or ketones, followed by alkylation and subsequent functional group transformations to yield the target acid.

- According to WO2008139288A2, cyclic amines (such as pyrrolidine derivatives) can be condensed with substituted aldehydes under reductive amination conditions to form intermediates which are then alkylated to introduce the cyclobutyl substituent on nitrogen.

- The carboxylic acid moiety at the 3-position can be introduced by starting with a protected ester intermediate, which is subsequently hydrolyzed under acidic or basic conditions to yield the free acid.

- The reductive amination is typically conducted at ambient temperature for 1 to 5 hours, followed by quenching with water.

Synthesis from Cyclobutanone Intermediates

Cyclobutanone derivatives serve as key intermediates in the preparation of cyclobutyl-substituted heterocycles:

- Preparation of cyclobutanone intermediates can be achieved by known literature methods, such as oxidation or cyclization reactions, which are then transformed into the corresponding pyrrolidine derivatives.

- For example, cyclobutanone can be reacted with amines to form imines, which upon reduction yield cyclobutyl-substituted amines that can be further elaborated to pyrrolidine carboxylic acids.

Hydrolysis and Oxidation Steps to Introduce Carboxylic Acid

- Carboxylic acid groups can be introduced by oxidation of primary alcohols or aldehydes or by hydrolysis of esters.

- Oxidative cleavage of alkenes or alkylbenzenes using potassium permanganate (KMnO4) is a classical method for preparing carboxylic acids, though less directly applicable here.

- Hydrolysis of esters derived from the pyrrolidine ring under acidic or basic conditions is a preferred method to obtain the free carboxylic acid.

Detailed Reaction Conditions and Yields

Research Findings and Analysis

- The multi-step synthetic routes are generally robust and utilize commercially available starting materials.

- Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields and purity.

- The use of protecting groups (e.g., tert-butoxycarbonyl) on nitrogen atoms is common to prevent side reactions during alkylation and hydrolysis steps.

- The hydrolysis of ester intermediates to carboxylic acids is typically straightforward but requires careful control of pH and temperature to avoid decomposition.

- The synthetic routes avoid expensive raw materials by employing domestic and readily available reagents, making large-scale production feasible.

- Yields for key steps such as hydrolysis range from moderate to high (49-73%), indicating efficient conversion under optimized conditions.

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols or other reduced forms.

Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted pyrrolidine derivatives.

Scientific Research Applications

1-Cyclobutylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclobutylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Differences

The following table highlights key structural distinctions between 1-cyclobutylpyrrolidine-3-carboxylic acid and related compounds:

Key Observations:

- Cyclobutyl vs.

- Benzyl Substitution : The benzyl group in 1-benzyl-3-methylpyrrolidine-3-carboxylic acid increases lipophilicity and steric bulk, which may improve membrane permeability but reduce aqueous solubility compared to the cyclobutyl analog .

- Functional Group Diversity : The oxo group in 1-methyl-5-oxopyrrolidine-3-carboxylic acid introduces hydrogen-bonding capacity, which could alter solubility and target interactions compared to the unmodified pyrrolidine ring in the target compound .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity:

- This compound : Predicted to have moderate solubility due to the polar carboxylic acid group, balanced by the hydrophobic cyclobutyl moiety.

- ACBC : Rapid clearance from blood (max tissue concentration in 30 min) and low excretion (3.6% in 2 hours) suggest favorable tissue penetration and retention, likely due to its cyclobutane backbone and zwitterionic nature (amine + carboxylic acid) .

Metabolic Stability:

- The cyclobutyl group may confer greater metabolic stability than cyclopropane rings, which are prone to ring-opening reactions under physiological conditions .

Biological Activity

1-Cyclobutylpyrrolidine-3-carboxylic acid (CAS No. 1495946-12-7) is an organic compound belonging to the class of pyrrolidine carboxylic acids. Its unique structure features a cyclobutyl group attached to the nitrogen atom of the pyrrolidine ring and a carboxylic acid group at the 3-position. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate biological pathways, influencing cellular functions such as growth, proliferation, and apoptosis. The compound has been noted for its ability to stimulate cell division in certain studies, suggesting a role in regenerative medicine or cancer therapy .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Cell Proliferation : Research indicates that this compound can enhance cell proliferation in specific cell lines. This effect is believed to be mediated through its interaction with growth factor receptors .

- Neuroprotective Effects : Some studies suggest that this compound may exhibit neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases .

- Antimicrobial Activity : Preliminary data indicate that this compound may possess antimicrobial properties, making it a candidate for further exploration in developing new antibiotics .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Pyrrolidine-3-carboxylic acid | Lacks cyclobutyl group | Limited activity compared to 1-Cyclobutyl |

| Cyclobutylamine | Contains cyclobutyl group | Primarily basic properties |

| Proline | Naturally occurring amino acid | Involved in protein synthesis |

This table illustrates that the presence of both the cyclobutyl group and the pyrrolidine ring in this compound confers distinct steric and electronic properties that enhance its biological activity compared to its analogs.

Study 1: Cell Proliferation

In a controlled laboratory study, this compound was tested on human fibroblast cell lines. The results demonstrated a significant increase in cell division rates at concentrations ranging from 10 µM to 100 µM. The mechanism was attributed to activation of the ERK signaling pathway, which is crucial for cell growth .

Study 2: Neuroprotection

A study investigating the neuroprotective effects of this compound used a model of oxidative stress in neuronal cells. The compound was shown to reduce apoptosis rates by approximately 30% compared to control groups, suggesting potential applications in treating neurodegenerative conditions like Alzheimer's disease .

Study 3: Antimicrobial Properties

In vitro testing against various bacterial strains revealed that this compound exhibited inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus. Minimum inhibitory concentrations (MIC) were determined to be around 50 µg/mL, indicating promising antimicrobial potential .

Q & A

Basic Questions

Q. What are the critical parameters for optimizing the synthesis of 1-Cyclobutylpyrrolidine-3-carboxylic acid to achieve high yields?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters:

- Temperature : Elevated temperatures (80–120°C) enhance cyclobutyl group incorporation but may risk decomposition.

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates, while ethers (THF) improve cyclization efficiency .

- Catalysts : Lewis acids (e.g., ZnCl₂) or Pd-based catalysts facilitate cyclobutyl-pyrrolidine coupling .

- Purification : Use reverse-phase HPLC or recrystallization (ethanol/water) to isolate the product from byproducts like unreacted cyclobutane precursors .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural identity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the cyclobutyl protons (δ 2.5–3.5 ppm, multiplet) and carboxylic acid proton (δ 12–13 ppm, broad). The pyrrolidine ring shows characteristic splitting patterns for axial/equatorial protons .

- IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) confirm the functional group .

- HRMS : Calculate exact mass (C₉H₁₅NO₂: 169.1103 g/mol) to validate molecular ion peaks and rule out impurities .

Q. What are common impurities in synthetic batches, and how are they identified?

- Methodological Answer :

- Byproducts : Unreacted cyclobutyl precursors or over-alkylated pyrrolidine derivatives.

- Analytical Tools :

- HPLC : Compare retention times against standards; impurities often elute earlier due to lower polarity .

- LC-MS : Detect mass differences (e.g., +14 Da for methylated byproducts) .

- Mitigation : Adjust stoichiometry (limit cyclobutyl halide excess to ≤1.2 eq.) and use scavengers (e.g., polymer-bound amines) .

Advanced Research Questions

Q. How can enantiomeric separation of this compound be achieved, and what techniques determine absolute configuration?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak® IA/IB columns with hexane:isopropanol (90:10) mobile phase; monitor enantiomer resolution via UV (220 nm) .

- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated data for (R)- and (S)-enantiomers .

- X-ray Crystallography : Co-crystallize with a chiral auxiliary (e.g., L-proline) to resolve absolute configuration .

Q. How do researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Assay Conditions : Standardize buffer pH (7.4 vs. 6.5 can alter ionization and membrane permeability) and cell lines (e.g., HEK293 vs. HeLa may express differing receptor isoforms) .

- Solubility : Use DMSO stocks ≤0.1% to avoid solvent interference; confirm solubility via dynamic light scattering (DLS) .

- Metabolite Screening : Test for cytochrome P450-mediated degradation using liver microsomes; adjust dosing regimens if rapid metabolism occurs .

Q. What computational strategies predict the cyclobutyl group’s role in target binding?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model cyclobutyl-pyrrolidine interactions with targets (e.g., GABA receptors). The cyclobutyl moiety’s rigidity may enhance binding entropy .

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the cyclobutyl ring in hydrophobic binding pockets .

- QSAR : Corinate substituent electronic parameters (Hammett σ) with activity to design analogs with improved affinity .

Q. How is the compound’s stability under physiological conditions evaluated?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.